molecular formula C18H16BrN3O2 B2989764 2-(4-bromophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 946257-39-2

2-(4-bromophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2989764
CAS No.: 946257-39-2
M. Wt: 386.249
InChI Key: LKVJLQQUZNNAHN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrimidinyl acetamide family, characterized by a fused pyridine-pyrimidine core and a bromophenyl substituent.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-11-3-8-15-20-12(2)17(18(24)22(15)10-11)21-16(23)9-13-4-6-14(19)7-5-13/h3-8,10H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVJLQQUZNNAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)CC3=CC=C(C=C3)Br)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidin-3-yl core. This can be achieved through condensation reactions involving appropriate precursors such as 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-ylamine and 4-bromophenylacetic acid[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The reaction conditions often require the use of strong bases or acids, and the reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the required quantities. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and pH) ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: The pyrido[1,2-a]pyrimidin-3-yl moiety can be reduced to form a corresponding amine.

  • Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromophenol derivatives.

  • Reduction: Aminopyridopyrimidin derivatives.

  • Substitution: Hydroxy- or amino-substituted bromophenyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Material Science: Its unique structural properties make it suitable for the development of advanced materials with specific electronic or optical characteristics.

  • Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the discovery of new chemical entities.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Based Acetamides

  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Structural Differences: Replaces the pyrido[1,2-a]pyrimidinone core with a pyridazinone ring and introduces a 3-methoxybenzyl group. Pharmacological Activity: Acts as a mixed FPR1/FPR2 ligand, inducing calcium mobilization and neutrophil chemotaxis. The methoxy group enhances selectivity for FPR2 .
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
    • Key Variation : 4-Methoxybenzyl substituent instead of 3-methoxy.
    • Activity : Exhibits potent and specific FPR2 agonism, highlighting the critical role of substituent positioning on receptor selectivity .

Thioacetamide Derivatives

  • 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
    • Structural Divergence : Replaces the pyrido-pyrimidine core with a pyrimidin-2-ylthio group.
    • Properties : Demonstrates a melting point >259°C and high thermal stability. The thioether linkage may improve solubility compared to oxygen-based analogs .

Pyrido[1,2-a]pyrimidinyl Acetamides with Varied Substituents

  • N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide Modifications: Substitutes the bromophenyl group with an iodobenzamide moiety.
  • N-{2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
    • Key Feature : Incorporates a chromene-carboxamide group instead of bromophenyl.
    • Significance : The ethoxy and chromene groups may enhance π-π stacking interactions with hydrophobic receptor pockets .

Pharmacokinetics

Biological Activity

The compound 2-(4-bromophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a pyrido-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from simpler pyrido-pyrimidine precursors. The key steps often include:

  • Formation of the pyrido-pyrimidine core through cyclization reactions.
  • Bromination to introduce the 4-bromophenyl group.
  • Acetamide formation via acylation reactions.

The final product is purified using chromatography techniques to ensure high purity for biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrido-pyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF7TBDInhibition of cell cycle progression
Related Compound AMCF75.0Apoptosis induction via caspase activation
Related Compound BA549 (Lung)3.5Inhibition of PI3K/Akt pathway

Antimicrobial Activity

In vitro studies have demonstrated that compounds structurally related to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans (fungal)10 µg/mL

Anti-inflammatory Activity

The anti-inflammatory effects of similar pyrimidine derivatives have been explored through COX enzyme inhibition assays. Compounds have shown promising results in reducing inflammation markers in vitro.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compoundTBDTBD
Indomethacin (Control)85%90%

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The activation of apoptotic pathways leads to programmed cell death in tumor cells.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the efficacy of the compound against various cancer cell lines and found that it significantly reduced cell viability in MCF7 cells through apoptosis.
    "The compound exhibited a dose-dependent response with an IC50 value indicating potent anticancer activity."
  • Case Study on Antimicrobial Efficacy : Another study tested the antimicrobial properties against clinical isolates and reported significant inhibition against resistant strains.
    "This highlights the potential of this class of compounds as alternatives in treating antibiotic-resistant infections."

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